molecular formula C11H13ClN2O B2885154 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1549427-78-2

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2885154
CAS No.: 1549427-78-2
M. Wt: 224.69
InChI Key: GLQQJRYPPVQGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a versatile small molecule scaffold with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol . This compound is characterized by its unique structure, which includes a chloro substituent and three methyl groups on a tetrahydroquinoxalinone core. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds such as:

    6-Chloro-3,3,4-trimethylquinoxalin-2-one: Lacks the tetrahydro structure, leading to different chemical and biological properties.

    3,3,4-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one:

The unique combination of the chloro and methyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQQJRYPPVQGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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